N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine
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Overview
Description
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine is an organic compound belonging to the class of benzenoids These are aromatic compounds containing one or more benzene rings
Preparation Methods
The synthesis of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine involves several steps. One common synthetic route includes the reaction of 1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole with sulfonyl chloride to form the sulfonylamino derivative. This intermediate is then reacted with propionic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonylamino group, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine can be compared with other similar compounds such as:
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: This compound has a similar structure but differs in its functional groups and biological activities.
1-Methyl-3-oxo-2,3-dihydro-1H-indole-5-sulfonic acid: Another structurally related compound with distinct chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-17-11-5-6-12(23(21,22)16-8-7-13(18)19)9-3-2-4-10(14(9)11)15(17)20/h2-6,16H,7-8H2,1H3,(H,18,19) |
InChI Key |
YKFXGUMDHKFPDG-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O |
Origin of Product |
United States |
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